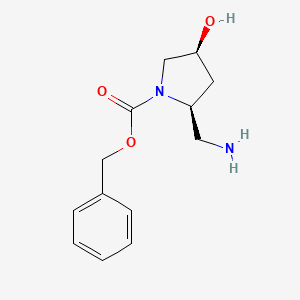
(2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate” is a chemical compound. However, there is limited information available about this specific compound1. It’s important to note that it contains an aminomethyl group, which is a monovalent functional group with formula −CH2−NH22.
Synthesis Analysis
There is no specific information available on the synthesis of “(2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate”. However, compounds with similar structures have been synthesized using various methods345.Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. Unfortunately, there is no specific information available on the molecular structure of "(2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate"67.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “(2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate”. However, compounds with similar structures may undergo various chemical reactions28.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and other characteristics. Unfortunately, there is no specific information available on the physical and chemical properties of "(2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate"1112.Wissenschaftliche Forschungsanwendungen
Synthetic Applications and Methodologies
Synthons for Medicinal Chemistry : Derivatives of 4-fluoropyrrolidine are highlighted for their medicinal chemistry applications, notably as dipeptidyl peptidase IV inhibitors. N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, synthesized by double fluorination, serve as valuable synthons for creating a range of medicinal intermediates. This demonstrates the compound's relevance in simplifying synthetic pathways to medicinally significant derivatives (Singh & Umemoto, 2011).
GABA-uptake Inhibitors : Compounds derived from 4-hydroxypyrrolidine-2-carboxylic acid have been evaluated as inhibitors of GABA transport proteins, indicating their potential in neuroscience research. These derivatives showcase the utility of the compound in synthesizing bioactive molecules that can modulate neurotransmitter levels (Zhao et al., 2005).
Asymmetric Catalysis : Chiral Mn-aminopyridine complexes are used for benzylic C−H oxidation, where derivatives of (2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine play a role in achieving high enantioselectivity. This highlights the compound's application in asymmetric synthesis, crucial for creating enantiomerically pure pharmaceuticals (Talsi et al., 2017).
Derivatization Reagents for Analytical Chemistry : Certain pyrrolidine derivatives act as selective and sensitive derivatization agents for carboxylic acids and amines, improving the detectability of these functional groups in high-performance liquid chromatography (HPLC) analyses. This application underscores the compound's utility in enhancing analytical methodologies (Morita & Konishi, 2002).
Biomedical Research Applications
Antioxidant Potential : Spin-labeled amides of trolox (an analog of vitamin E) derived from 3-aminomethyl-2,2,5,5-tetramethylpyrrolidine-1-oxyl indicate the compound's role in synthesizing molecules with antioxidant properties. These derivatives are promising for applications in biomedical studies, including magnetic resonance imaging (MRI) (Yushkova et al., 2013).
ACE Inhibitors : Novel compounds synthesized from (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid have been evaluated as angiotensin-converting enzyme (ACE) inhibitors, highlighting their potential in treating cardiovascular diseases. This research illustrates the compound's relevance in developing new therapeutic agents (Addla et al., 2013).
Safety And Hazards
The safety and hazards of a compound refer to its potential risks and dangers during handling and use. There is no specific information available on the safety and hazards of "(2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate"138.
Zukünftige Richtungen
The future directions of a compound refer to potential areas of further research or applications. There is no specific information available on the future directions of “(2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate”.
Please note that this analysis is based on the available data and may not be fully comprehensive. For more detailed information, it’s recommended to consult scientific literature or experts in the field.
Eigenschaften
IUPAC Name |
benzyl (2S,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c14-7-11-6-12(16)8-15(11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHHDBAFXYRWDK-RYUDHWBXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1CN)C(=O)OCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1CN)C(=O)OCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676901 |
Source


|
| Record name | Benzyl (2S,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |
CAS RN |
1229421-27-5 |
Source


|
| Record name | Benzyl (2S,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one](/img/structure/B580355.png)
![4-[(Benzyloxy)methyl]-3,3-difluoropiperidine](/img/structure/B580357.png)

